![molecular formula C19H23NO5S B4851212 N-[4-(cyclopentyloxy)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B4851212.png)
N-[4-(cyclopentyloxy)phenyl]-3,4-dimethoxybenzenesulfonamide
Description
Sulfonamides are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The specific sulfonamide derivative mentioned, N-[4-(cyclopentyloxy)phenyl]-3,4-dimethoxybenzenesulfonamide, shares structural similarities with compounds explored for their potential as inhibitors and therapeutic agents in various diseases, including cancer and Alzheimer's disease.
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the reaction of amines with sulfonyl chlorides. Mun et al. (2012) explored the structure-activity relationships of arylsulfonamide analogs, indicating a methodology that could be applicable to the synthesis of the specified compound by modifying the phenyl and benzenesulfonyl groups to enhance pharmacological properties (Mun et al., 2012).
Molecular Structure Analysis
The crystal structure of related sulfonamides has been determined through X-ray crystallography, providing insights into their molecular geometry, bond lengths, and angles. Al-Hourani et al. (2016) provided detailed crystal structure analysis of a sulfonamide compound, which is valuable for understanding the molecular structure of similar compounds (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Sulfonamides participate in various chemical reactions, including substitution and addition reactions, due to the reactive nature of the sulfonyl and amino groups. The chemical reactivity can be influenced by substituents on the benzene rings, as seen in the synthesis and activity studies of sulfonamide derivatives (Abbasi et al., 2018).
Physical Properties Analysis
The physical properties of sulfonamides, such as solubility, melting point, and crystal structure, are critical for their pharmacological application. Studies on related compounds, such as the work by Govindarasu et al. (2014), offer insights into the physical properties through spectroscopic and crystallographic analysis (Govindarasu et al., 2014).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity of sulfonamides, are influenced by the nature of the substituents on the aromatic rings. Rodrigues et al. (2015) explored the crystal structures of sulfonamide derivatives to understand their supramolecular architecture, which is crucial for their chemical properties and interactions (Rodrigues et al., 2015).
properties
IUPAC Name |
N-(4-cyclopentyloxyphenyl)-3,4-dimethoxybenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5S/c1-23-18-12-11-17(13-19(18)24-2)26(21,22)20-14-7-9-16(10-8-14)25-15-5-3-4-6-15/h7-13,15,20H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZOESNFOHEVES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC3CCCC3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(cyclopentyloxy)phenyl]-3,4-dimethoxybenzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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